molecular formula C6H12O3S B3012202 3-Ethyl-[1,2]oxathiane 2,2-dioxide CAS No. 4476-21-5

3-Ethyl-[1,2]oxathiane 2,2-dioxide

Cat. No.: B3012202
CAS No.: 4476-21-5
M. Wt: 164.22
InChI Key: DHPDUAMLNUJOTA-UHFFFAOYSA-N
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Description

3-Ethyl-[1,2]oxathiane 2,2-dioxide is a cyclic sulfonic ester belonging to the class of compounds known as sultones. This class of heterocycles is characterized by a ring structure containing sulfur and oxygen atoms, with the sulfur in its highest oxidation state as a sulfone. Sultones and their analogues are of significant interest in medicinal chemistry and chemical biology for their potential as enzyme inhibitors. Specifically, research on structurally similar 1,2-oxathiane 2,2-dioxides and related benzannulated systems like 3H-1,2-benzoxathiepine 2,2-dioxides (homosulfocoumarins) has demonstrated their value as potent and isoform-selective inhibitors of carbonic anhydrases . Carbonic anhydrases are metalloenzymes involved in critical physiological processes such as pH regulation, CO2 transport, and metabolism, with certain isoforms like hCA IX and XII being validated anti-tumor targets . The mechanism of action for this class of compounds is often prodrug-based. The intact sultone ring can be hydrolyzed by the target enzyme activity, leading to a ring-opened product. This hydrolyzed form then acts as the actual inhibitor by binding to the enzyme's active site in a specific manner that differs from classical inhibitors . This unique mechanism contributes to a high degree of selectivity for inhibiting tumor-associated CA isoforms (hCA IX and XII) over off-target cytosolic ones (hCA I and II) . Consequently, this compound presents a valuable chemical scaffold for researchers developing novel therapeutic agents, particularly in the field of oncology, and for probing the biology of carbonic anhydrase isoforms. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyloxathiane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S/c1-2-6-4-3-5-9-10(6,7)8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPDUAMLNUJOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCOS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4476-21-5
Record name 3-ethyl-[1,2]oxathiane 2,2-dioxide
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Structural Elucidation and Spectroscopic Analysis of 3 Ethyl 1 2 Oxathiane 2,2 Dioxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Proton NMR (¹H NMR) Characterization: Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of 3-Ethyl- rsc.orgnih.govoxathiane 2,2-dioxide provides detailed information about the electronic environment of the protons in the molecule. Generally, protons attached to saturated, sp³-hybridized carbons appear at higher fields, while those near electronegative atoms like oxygen or the sulfonyl group are deshielded and appear at lower fields. libretexts.org

The expected chemical shifts for the protons in 3-Ethyl- rsc.orgnih.govoxathiane 2,2-dioxide are as follows:

The protons of the ethyl group (CH₃ and CH₂) will exhibit characteristic signals. The terminal methyl (CH₃) protons are expected to appear as a triplet, while the methylene (B1212753) (CH₂) protons will likely be a multiplet due to coupling with both the methyl protons and the proton at the C3 position of the oxathiane ring.

The protons on the oxathiane ring (at positions 3, 4, 5, and 6) will show complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The proton at C3, being adjacent to the electron-withdrawing sulfonyl group and the ethyl substituent, will have a distinct chemical shift. The protons at C6, being attached to a carbon bonded to the ring oxygen, will also be deshielded.

A detailed analysis of coupling constants and multiplicities would further confirm the connectivity and stereochemical relationships between the protons.

Carbon-13 NMR (¹³C NMR) Analysis: Carbon Framework Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

For 3-Ethyl- rsc.orgnih.govoxathiane 2,2-dioxide, the anticipated ¹³C NMR chemical shifts are:

The carbons of the ethyl group will appear in the aliphatic region of the spectrum.

The carbon atoms of the oxathiane ring will have distinct chemical shifts. The carbon at C3, bearing the ethyl group, and the carbon at C6, attached to the oxygen atom, are expected to be the most deshielded among the ring carbons due to the influence of the heteroatoms.

Position¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
Ethyl-CH₃~0.9-1.0 (triplet)~10-15
Ethyl-CH₂~1.5-1.8 (multiplet)~20-30
Ring-C3H~3.0-3.5 (multiplet)~50-60
Ring-C4H₂~1.8-2.2 (multiplet)~20-30
Ring-C5H₂~2.2-2.6 (multiplet)~25-35
Ring-C6H₂~4.4-4.7 (multiplet)~65-75

Advanced NMR Techniques for Structural and Stereochemical Assignment (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the stereochemistry of 3-Ethyl- rsc.orgnih.govoxathiane 2,2-dioxide, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the ethyl group and the oxathiane ring. youtube.comyoutube.com For instance, a cross-peak between the ethyl CH₂ and CH₃ protons would confirm their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comyoutube.com This experiment is crucial for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. researchgate.net This is particularly useful for determining the stereochemistry, such as the relative orientation of the ethyl group on the oxathiane ring.

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes of the Sulfonyl Group and Ring System

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For 3-Ethyl- rsc.orgnih.govoxathiane 2,2-dioxide, the key IR absorption bands are:

Sulfonyl Group (SO₂): The sulfonyl group gives rise to two strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations. These typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The presence of these strong bands is a clear indicator of the sulfonyl moiety. unitechlink.com

C-O-S Stretching: The stretching vibration of the C-O-S linkage within the oxathiane ring is also expected to produce a noticeable absorption band.

C-H Stretching: The C-H stretching vibrations of the ethyl group and the methylene groups of the oxathiane ring will appear in the typical alkane region, around 2960-2850 cm⁻¹.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Sulfonyl (SO₂)Asymmetric Stretch1350 - 1300
Sulfonyl (SO₂)Symmetric Stretch1160 - 1120
C-O-SStretch~1000-800
Alkyl C-HStretch2960 - 2850

Mass Spectrometry (MS): Molecular Weight Determination and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its structure.

For 3-Ethyl- rsc.orgnih.govoxathiane 2,2-dioxide (C₆H₁₂O₃S), the molecular weight is 164.22 g/mol . bldpharm.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 164.

The fragmentation of cyclic sulfonate esters often involves the loss of sulfur dioxide (SO₂, 64 mass units). nih.gov Common fragmentation pathways for 3-Ethyl- rsc.orgnih.govoxathiane 2,2-dioxide could include:

Loss of the ethyl group (C₂H₅, 29 mass units) to give a fragment at m/z 135.

Loss of SO₂ to give a fragment corresponding to the remaining hydrocarbon portion.

Cleavage of the oxathiane ring, leading to various smaller charged fragments. libretexts.org

The exact fragmentation pattern would provide valuable structural information and help to confirm the connectivity of the atoms.

X-ray Diffraction Analysis: Solid-State Conformation and Crystal Packing

The oxathiane ring is expected to adopt a chair-like conformation, which is the most stable arrangement for six-membered rings. X-ray analysis would confirm this and reveal the orientation of the ethyl group (axial or equatorial) on the ring. It would also provide insights into the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the packing of the molecules in the crystal lattice. unitechlink.com

Computational and Theoretical Investigations of 3 Ethyl 1 2 Oxathiane 2,2 Dioxide Analogues

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemical research, allowing for the accurate prediction of molecular properties from first principles. dtic.mil For molecules like 3-Ethyl- researchgate.netresearchgate.netoxathiane 2,2-dioxide, two major classes of methods are particularly informative: Ab Initio Molecular Orbital Theory and Density Functional Theory (DFT).

Ab initio (from first principles) molecular orbital methods are a class of computational techniques based on the fundamental laws of quantum mechanics without the use of experimental data. dtic.milwiley.comscribd.com High-accuracy composite methods like the Gaussian-n (Gn) theories, including G2(MP2) and G3, are particularly valuable for obtaining precise thermochemical data. gaussian.commolaid.com These methods involve a series of well-defined calculations that systematically approximate a high-level theoretical result, providing reliable predictions of molecular energies. gaussian.com

The G2(MP2) method, a modification of the full G2 theory, offers a balance of accuracy and computational cost by using second-order Møller-Plesset perturbation theory (MP2) for basis set extension corrections. gaussian.com G3 theory represents a further refinement, generally providing even greater accuracy for the calculation of properties like enthalpies of formation. gaussian.comacs.org For sulfur-containing heterocycles, such as analogues of 3-Ethyl- researchgate.netresearchgate.netoxathiane 2,2-dioxide, these methods are employed to calculate standard enthalpies of formation in the gas phase. acs.org The process typically involves optimizing the molecular geometry and performing frequency calculations at a lower level of theory, followed by a series of single-point energy calculations with more extensive basis sets and higher levels of electron correlation. gaussian.comacs.org

Density Functional Theory (DFT) has become one of the most popular tools in computational chemistry for studying the electronic structure of molecules. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of systems, including sultone derivatives. researchgate.netresearchgate.netchemrxiv.org Unlike ab initio methods that deal with the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. nih.gov

DFT studies on analogues of 3-Ethyl- researchgate.netresearchgate.netoxathiane 2,2-dioxide are used to investigate:

Molecular Geometry: Optimization of the ground-state geometry to predict bond lengths, bond angles, and dihedral angles.

Electronic Properties: Analysis of the charge distribution, electrostatic potential (ESP), and frontier molecular orbitals (HOMO-LUMO) to understand reactivity. nih.gov

Vibrational Frequencies: Calculation of vibrational spectra, which aids in the characterization of the molecule and confirms that an optimized structure corresponds to a true energy minimum.

For example, DFT calculations have been successfully used to investigate the stereochemistry of fused sultones and to explore reaction mechanisms, such as Michael additions, in the synthesis of sultone-containing heterocycles. researchgate.netchemrxiv.org

Thermochemical Properties and Energetic Stability Analysis

Thermochemical properties, such as the enthalpy of formation, are critical for assessing the energetic stability of a compound. Computational methods provide a direct route to these values, which can be benchmarked against experimental data where available.

The standard enthalpy of formation (ΔHf°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. libretexts.orgkhanacademy.org Computationally, ΔHf° can be determined using atomization energies or through isodesmic reactions. High-level ab initio methods like G2 and G3 are particularly well-suited for these calculations. acs.orgacs.org

In a typical study on a sulfur heterocycle, the enthalpy of formation would be calculated using a method like G2(MP2) or G3. acs.org The results are then compared with values obtained from experimental techniques like calorimetry to validate the theoretical model. Excellent agreement between calculated and experimental data builds confidence in the computational approach, which can then be extended to derivatives for which no experimental data exists. acs.org

Table 1: Illustrative Comparison of Calculated and Experimental Enthalpies of Formation (ΔHf°) for an Analogue Sulfur Heterocycle

This table demonstrates the typical format for comparing theoretical and experimental thermochemical data, as seen in studies of related compounds. acs.org

CompoundMethodCalculated ΔHf° (gas, 298 K) [kJ/mol]Experimental ΔHf° (gas, 298 K) [kJ/mol]
1,3,5-TrithianeG2(MP2)88.384.6 ± 2.6
1,3,5-TrithianeG385.884.6 ± 2.6

The stability of a cyclic molecule is heavily influenced by intramolecular interactions, including steric hindrance and stereoelectronic effects. fiveable.mersc.org In six-membered sulfur-containing heterocycles, repulsion between lone pairs of electrons on heteroatoms can be a significant destabilizing factor. acs.org

Conformational Landscape Exploration and Energy Minima Identification

Like cyclohexane, the six-membered 1,2-oxathiane 2,2-dioxide ring is not planar. It exists in various conformations, such as chair and twist-boat forms, which can interconvert. fiveable.meresearchgate.net The presence of the sulfonate group and the C3-ethyl substituent creates a more complex conformational landscape.

Computational potential energy surface (PES) scans are used to explore this landscape systematically. By rotating key dihedral angles and calculating the energy at each step, researchers can identify all stable conformers (local energy minima) and the transition states that connect them. researchgate.net

Spectroscopic Property Prediction through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the spectroscopic properties of molecules, offering a powerful complement to experimental techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. For sultone analogues, these predictions are crucial for confirming molecular structures and understanding conformational preferences.

The accuracy of these predictions is highly dependent on the chosen theoretical model, including the functional and basis set. Studies on related sulfur-containing compounds, such as sulfones, have demonstrated that long-range corrected hybrid density functionals, like wB97XD, combined with robust basis sets such as 6-311++G(2df,2pd), provide excellent agreement with experimental data for both molecular geometry and IR spectra. In contrast, more conventional functionals like B3LYP can sometimes fail to correctly predict molecular structures and vibrational frequencies for these types of compounds. researchgate.net

Computational models can predict key spectroscopic features:

Vibrational Frequencies (IR): Theoretical calculations can produce a simulated IR spectrum, detailing the frequencies and intensities of vibrational modes. For γ-sultones, the characteristic asymmetric and symmetric stretching frequencies of the SO₂ group are of particular interest. Calculated frequencies are often systematically scaled to correct for anharmonicity and other model deficiencies, improving the match with experimental values.

NMR Chemical Shifts: While more computationally intensive, methods like the Gauge-Including Atomic Orbital (GIAO) approach can predict ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning signals in experimental spectra, especially for complex structures or for distinguishing between different isomers or conformers. acs.org Studies on related heterocyclic systems like 1,2-oxathiane 2-oxide have shown that these molecules have a strong preference for chair conformations, which significantly influences the chemical shifts of axial and equatorial protons. researchgate.net

The table below illustrates a representative comparison between computationally predicted and experimental vibrational frequencies for a generic γ-sultone, highlighting the typical accuracy achieved after applying a scaling factor.

Table 1: Comparison of Calculated (DFT/wB97XD) and Experimental IR Frequencies (cm⁻¹) for Key Vibrational Modes in a γ-Sultone Analogue.
Vibrational ModeCalculated Frequency (cm⁻¹)Scaling FactorScaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
SO₂ Asymmetric Stretch13850.96513371340
SO₂ Symmetric Stretch11900.97011541155
C-O Stretch10550.97510291030
C-S Stretch8900.980872875

Elucidation of Reaction Mechanisms and Transition States via Theoretical Modeling

Theoretical modeling is a powerful asset for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction pathways, intermediates, and transition states. For sultones, computational studies have provided clarity on their formation and reactivity, particularly in nucleophilic ring-opening reactions. researchgate.net

DFT calculations are used to determine the geometries of reactants, products, intermediates, and transition states. By calculating their respective energies, key thermodynamic and kinetic parameters such as reaction Gibbs free energies (ΔG) and activation energy barriers can be determined. acs.org This allows researchers to assess the feasibility of a proposed mechanism and distinguish between competing pathways. researchgate.netchemrxiv.org

Key mechanistic insights gained from computational studies on sultone analogues include:

Nucleophilic Ring-Opening: The reaction of sultones with nucleophiles typically involves the cleavage of the C-O bond. researchgate.net Computational studies on 1,3-propane sultone have shown that its reduction is energetically favorable and can proceed through various reaction pathways depending on the surrounding chemical environment. acs.org The reaction Gibbs free energy (ΔG) is a key criterion for selecting the most favorable reactions. acs.org

Mechanism of Formation: The formation of sultones can also be modeled. For instance, the synthesis of δ-sultone-fused benzofurans was studied using DFT (M062X-D3 functional), revealing that the reaction proceeds via a tandem Michael addition-intramolecular SuFEx click reaction. chemrxiv.org The calculations identified the Michael addition as the rate-determining step. chemrxiv.org

Transition State Analysis: Theoretical modeling can characterize the transition state structure, providing a deeper understanding of the reaction process. In the reaction of 1,3-propanesultone with pyridine (B92270) carboxamides, quantum-chemical calculations helped propose a transition state model where a hydrogen bond between the sultone's oxygen and an amide hydrogen atom stabilizes the transition state, explaining the observed reaction yields. nih.govmdpi.com Similarly, studies on other sulfur-containing heterocycles have used DFT to locate transition states and unravel hidden intermediates along the reaction coordinate. researchgate.net

The following data table presents hypothetical calculated energy barriers for competing reaction pathways in a nucleophilic attack on a γ-sultone, demonstrating how computational chemistry can be used to predict the most likely reaction mechanism.

Table 2: Calculated Activation Energies (ΔE) for Competing Pathways in the Ring-Opening of a γ-Sultone Analogue with a Nucleophile (Nu⁻).
Reaction PathwayDescriptionComputational MethodCalculated ΔE (kcal/mol)Predicted Outcome
Pathway A (SN2 at Carbon)Nucleophilic attack at the carbon atom adjacent to the oxygen, leading to C-O bond cleavage.DFT (B3LYP/6-311++G(d,p))18.5Major Pathway
Pathway B (Attack at Sulfur)Nucleophilic attack at the sulfur atom, potentially leading to S-O bond cleavage.DFT (B3LYP/6-311++G(d,p))29.1Minor/Unlikely Pathway
Pathway C (E2 Elimination)Base-mediated elimination to form an unsaturated sulfonic acid (requires an α-proton).DFT (B3LYP/6-311++G(d,p))22.7Possible Side Reaction

These computational investigations provide a detailed molecular-level picture of the factors governing the properties and reactivity of γ-sultones, guiding synthetic efforts and the development of new applications for this class of compounds.

Advanced Applications in Chemical Synthesis and Materials Science

Utilization of 1,2-Oxathiane 2,2-dioxides as Chemical Synthons

1,2-Oxathiane 2,2-dioxides, also known as δ-sultones, are valuable building blocks in synthetic chemistry. chim.it Their utility stems from the strained six-membered ring containing a sulfonate ester, which can be opened by various nucleophiles to introduce a sulfonate group and a functionalized four-carbon chain into a target molecule. This reactivity allows for the construction of both acyclic and other heterocyclic compounds. chim.it

The synthesis of these synthons can be achieved through several methods, including the cyclization of 4-hydroxy-1-butanesulfonic acids and the reaction of sulfenes with appropriate precursors. chim.it For instance, the reaction of sulfene (B1252967) with enaminoketones can lead to the formation of dihydro-1,2-oxathiine derivatives, which can then be converted to the desired 1,2-oxathiane 2,2-dioxides.

Key Synthetic Strategies for 1,2-Oxathiane 2,2-dioxides:

Reaction Type Description Reference
CyclizationThermal cyclization of 4,4'-oxybis(butane-1-sulfonic acid). chim.it
SulfonationDimerization of simple alkenes via sulfonation. chim.it
Alkoxide-mediated CyclizationCyclization to form a δ-sultone ring. chim.it
Free Radical ReactionReaction of homopropargyl benzosulfonates. chim.it
Photo-redox CatalysisSynthesis of trifluoromethyl-substituted δ-sultones. chim.it

Role in the Design of Water-Soluble Compounds and Polymeric Materials

A significant application of 1,2-oxathiane 2,2-dioxides is their ability to impart water solubility to various materials. chim.it The δ-sultone ring is a key reagent for introducing sulfonic acid groups, which are highly polar and can significantly enhance the aqueous solubility of organic molecules. This property is particularly valuable in the development of water-soluble dyes, colorants, and polymers. chim.itresearchgate.net

The incorporation of the sultone moiety can be achieved by reacting the 1,2-oxathiane 2,2-dioxide with a suitable functional group on the target molecule, leading to the ring-opening of the sultone and the formation of a sulfonate salt. This strategy has been successfully employed to modify the properties of various materials, making them suitable for aqueous applications.

Development of Novel Reagents and Catalysts Derived from the Oxathiane Sulfone Scaffold

The oxathiane sulfone scaffold serves as a foundation for the development of new reagents and catalysts. The inherent reactivity of the sulfone group and the potential for substitution on the heterocyclic ring allow for the design of molecules with specific catalytic or reactive properties. For instance, chiral oxathianes have been explored as recoverable reagents in asymmetric synthesis, such as in the preparation of (R)-β-adrenergic compounds. oulu.fi

Furthermore, the broader class of sulfoxides, from which sulfones are derived, has seen extensive use in carbohydrate chemistry, acting as glycosyl donors and activators for various glycosylation reactions. whiterose.ac.uk The development of catalysts based on the oxathiane ring structure is an active area of research, with potential applications in a range of organic transformations, including asymmetric epoxidation reactions. oulu.fi

Integration of 3-Ethyl-chim.itontosight.aioxathiane 2,2-dioxide into the Synthesis of Complex Organic Molecules

The specific compound, 3-Ethyl- chim.itontosight.aioxathiane 2,2-dioxide, offers unique possibilities for the synthesis of complex organic molecules due to the presence of the ethyl group at the 3-position. This substituent provides an additional site for chemical modification and can influence the stereochemical outcome of reactions involving the oxathiane ring.

While specific, detailed research findings on the integration of 3-Ethyl- chim.itontosight.aioxathiane 2,2-dioxide into total synthesis are not extensively documented in the provided search results, the general reactivity of 1,2-oxathiane 2,2-dioxides as synthons provides a strong basis for its potential. The ethyl group can be strategically utilized to build more complex carbon skeletons, and the sulfonate group can be introduced to control solubility or serve as a leaving group in subsequent transformations. The principles of using related sultones and oxathiane derivatives in the synthesis of complex targets, such as in the preparation of conformation-constrained amino acids or in Diels-Alder reactions, suggest a promising future for 3-Ethyl- chim.itontosight.aioxathiane 2,2-dioxide in this field. acs.org

Q & A

Q. What are the established synthetic routes for 3-Ethyl-[1,2]oxathiane 2,2-dioxide, and how do reaction conditions influence yield and purity?

The compound can be synthesized via nucleophilic ring-opening of 1,4-butane sultone (1,2-oxathiane 2,2-dioxide) with ethylating agents. For example, describes analogous syntheses using alkyl halides (e.g., 1-bromo-4-methylpentane) or sultones under deprotonation with NaH. Key factors include:

  • Solvent selection : Anhydrous ethers (e.g., Et₂O) minimize side reactions .
  • Temperature control : Room temperature or mild heating prevents decomposition of the sultone ring .
  • Purification : Chromatography or recrystallization ensures purity, as residual water contamination (e.g., 134–407 ppm in analogous compounds) can affect reactivity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR identify ethyl substituents and sulfone group positioning. For example, sulfone resonances typically appear downfield (δ 3.5–4.5 ppm for protons adjacent to S=O) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₅H₁₀O₃S, theoretical MW 150.19 g/mol) and fragmentation patterns .
  • Infrared (IR) spectroscopy : Strong S=O stretching vibrations near 1150–1300 cm⁻¹ validate sulfone functionality .

Advanced Research Questions

Q. How can molecular docking simulations be applied to predict the interaction of this compound with proteasomal targets?

highlights the use of Autodock Vina to evaluate binding affinities of sulfone derivatives to the 20S proteasome. Key steps include:

  • Protein preparation : Extract the α-ring structure (e.g., PDB ID 5VFP) and optimize hydrogen bonding networks.
  • Ligand parameterization : Assign partial charges to the sulfone and ethyl groups using tools like AMBER or GAFF .
  • Validation : Compare docking scores with experimental activity assays (e.g., proteolytic enhancement). For example, sulfonic acid derivatives show higher affinity than alkylated analogues due to interactions with Arg83 .

Q. What strategies resolve discrepancies in reported biological activities of sulfone-containing heterocycles like this compound?

Contradictions in bioactivity data (e.g., enzyme inhibition vs. activation) may arise from:

  • Structural isomerism : Confirm regiochemistry (e.g., 1,2-oxathiane vs. 1,3-oxathiazolidine) via X-ray crystallography .
  • Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤1% to avoid denaturation) .
  • Comparative studies : Perform side-by-side evaluations with structurally related compounds (e.g., 3-(2,2,2-trifluoroethyl) derivatives) to isolate substituent effects .

Q. How does the ethyl substituent in this compound influence its electronic and steric properties compared to non-alkylated analogues?

Computational methods like density functional theory (DFT) reveal:

  • Electronic effects : The ethyl group donates electron density via inductive effects, slightly reducing sulfone electrophilicity.
  • Steric hindrance : Ethyl substitution at the 3-position may block access to hydrophobic pockets in enzyme active sites, as seen in proteasome inhibition studies .
  • Solubility : Increased lipophilicity (logP ~1.3–1.5) compared to unsubstituted sultones affects membrane permeability .

Methodological Notes

  • Safety protocols : Handle this compound under inert atmospheres (N₂/Ar) to prevent hydrolysis. Use PPE (gloves, goggles) and avoid water contact during synthesis .
  • Data interpretation : Cross-reference spectral data with PubChem or DSSTox entries (e.g., DTXSID20325964 for analogous dioxathiolanes) to validate assignments .

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